molecular formula C24H21F3N2O4 B284238 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

カタログ番号: B284238
分子量: 458.4 g/mol
InChIキー: SBNQUOOIKFXILJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment.

作用機序

4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide binds covalently to Cys481 in the active site of BTK, leading to the irreversible inhibition of its activity. This results in the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also been shown to inhibit the growth and survival of diffuse large B-cell lymphoma (DLBCL) cells. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as venetoclax and lenalidomide.

実験室実験の利点と制限

One advantage of 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, its irreversible inhibition of BTK activity may limit its use in certain experimental settings. Additionally, this compound has a short half-life in vivo, which may limit its efficacy in clinical applications.

将来の方向性

For 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide research include the development of more potent and selective BTK inhibitors, as well as the exploration of its potential use in combination with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in clinical settings.

合成法

The synthesis of 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxyaniline, followed by the reduction of the nitro group to an amine. The resulting amine is then reacted with 2-oxoethyl p-toluenesulfonate to form the intermediate, which is further reacted with 3-(trifluoromethyl)aniline to obtain this compound.

科学的研究の応用

4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of B-cell malignancies. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in the signaling pathway that regulates B-cell development and survival. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.

特性

分子式

C24H21F3N2O4

分子量

458.4 g/mol

IUPAC名

4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C24H21F3N2O4/c1-2-32-21-9-4-3-8-20(21)29-22(30)15-33-19-12-10-16(11-13-19)23(31)28-18-7-5-6-17(14-18)24(25,26)27/h3-14H,2,15H2,1H3,(H,28,31)(H,29,30)

InChIキー

SBNQUOOIKFXILJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

正規SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。